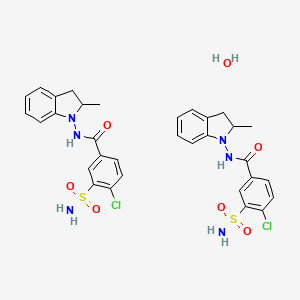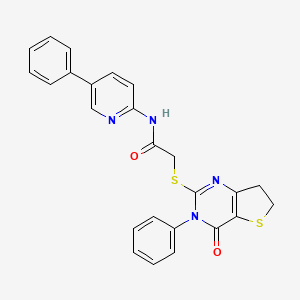
IWP-L6
描述
IWP-L6, also known as Porcupine Inhibitor III, is a highly potent inhibitor of the enzyme Porcupine (EC50: 0.5 nM). Porcupine is a membrane-bound O-acyltransferase that plays a crucial role in the palmitoylation of Wnt proteins, which are essential for Wnt signaling pathways . This compound has shown significant potential in inhibiting Wnt-dependent processes such as tailfin regeneration and posterior axis formation in zebrafish .
科学研究应用
IWP-L6 在科学研究中具有广泛的应用:
化学: 用作研究 Wnt 信号通路及其抑制的工具化合物。
生物学: 用于细胞培养研究,以研究 Wnt 信号通路在细胞分化和发育中的作用。
医学: 针对涉及 Wnt 信号异常的疾病(如癌症和纤维化)的潜在治疗剂。
作用机制
IWP-L6 通过抑制刺猬蛋白酶发挥作用,刺猬蛋白酶负责 Wnt 蛋白的棕榈酰化。这种抑制阻止 Wnt 蛋白的活化和分泌,从而阻断 Wnt 信号通路。 分子靶标包括无毛 2(Dvl2)和 Wnt 通路的其他下游效应物 。
类似化合物:
IWP-2: 另一种强效刺猬蛋白抑制剂,IC50 为 27 nM。
LGK974: 一种选择性刺猬蛋白抑制剂,用于癌症治疗的临床试验。
Wnt-C59: 一种高效的 Wnt 信号拮抗剂,具有 PORCN 酶活性.
This compound 的独特性: this compound 由于其极高的效力(EC50:0.5 nM)和在人血浆中的稳定性而脱颖而出。 它在各种生物测定中显示出显著活性,使其成为研究 Wnt 信号及其在疾病中的意义的宝贵工具 。
生化分析
Biochemical Properties
IWP-L6 targets the Wnt signaling pathway, as Porcupine is the enzyme that catalyzes the palmitoylation of Wnt proteins . In HEK293 cells, this compound has been found to significantly inhibit the phosphorylation of dishevelled 2 (Dvl2), a biochemical event associated with many Wnt-dependent cellular responses .
Cellular Effects
This compound has shown to inhibit Wnt-dependent processes such as tailfin regeneration and posterior axis formation in zebrafish . It also reduces branching morphogenesis in cultured mouse embryonic kidneys . In the context of infection, this compound treatment could maintain inhibited both Wnt/β-catenin as well as Wnt/Ca +2 signaling pathways .
Molecular Mechanism
This compound docks in the PORCN catalytic site, providing insights into PORCN pharmacologic inhibition . This structural model provides mechanistic insights into PORCN substrate recognition and catalysis as well as the inhibition of its enzymatic activity .
Temporal Effects in Laboratory Settings
This compound is stable in human plasma over 24 hours, but it was rapidly metabolized in rat plasma (t1/2 = 190 min), murine plasma (t1/2 = 2 min), and the murine liver S9 fractions (t1/2 = 26 min) . The major metabolites are the amide cleavage products .
Metabolic Pathways
This compound is involved in the Wnt signaling pathway. Porcupine, the target of this compound, is the enzyme that catalyzes the palmitoylation of Wnt proteins . This modification is crucial for the proper functioning of the Wnt signaling pathway.
准备方法
合成路线和反应条件: IWP-L6 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:
- 噻吩并[3,2-d]嘧啶-2-基核的形成。
- 苯基和吡啶基的引入。
- 最终的偶联反应以连接硫代乙酰胺部分 。
工业生产方法: this compound 的工业生产通常遵循与实验室合成相同的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 关键因素包括温度控制、溶剂选择和纯化技术,如重结晶和色谱法 。
反应类型:
氧化: this compound 会发生氧化反应,尤其是在硫代乙酰胺部分的硫原子上。
还原: 还原反应可以靶向化合物中的羰基。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产品:
氧化: 亚砜和砜。
还原: 醇和胺。
取代: 卤代、硝化和磺化衍生物.
相似化合物的比较
IWP-2: Another potent Porcupine inhibitor with an IC50 of 27 nM.
LGK974: A selective Porcupine inhibitor used in clinical trials for cancer treatment.
Wnt-C59: A highly effective Wnt signaling antagonist with PORCN enzymatic activity.
Uniqueness of IWP-L6: this compound stands out due to its extremely high potency (EC50: 0.5 nM) and stability in human plasma. It has shown significant activity in various biological assays, making it a valuable tool for studying Wnt signaling and its implications in disease .
属性
IUPAC Name |
2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S2/c30-22(28-21-12-11-18(15-26-21)17-7-3-1-4-8-17)16-33-25-27-20-13-14-32-23(20)24(31)29(25)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESQGTFWEQMCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=NC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IWP-L6 impact Trypanosoma cruzi infection?
A1: this compound inhibits the activity of PORCN, an O-acyltransferase essential for Wnt protein secretion. [, ] Wnt signaling is crucial for T. cruzi replication within macrophages. [, ] By inhibiting PORCN, this compound disrupts Wnt signaling, leading to decreased parasite replication within host cells and reduced tissue parasitism in a mouse model of Chagas disease. [, ]
Q2: What are the immunological effects of this compound treatment during T. cruzi infection?
A2: Research suggests that during the acute phase of T. cruzi infection, Wnt signaling promotes a Th2-type immune response, which is associated with increased parasite burden and fibrosis. [] this compound treatment during this phase was shown to suppress the Th2 response and maintain the suppressive activity of Treg cells in mice. [] This modulation of the immune response towards a less parasite-permissive environment is thought to contribute to the control of parasite replication and prevention of cardiac damage. []
Q3: What is the significance of the structural model of PORCN in relation to this compound?
A3: The structural model of PORCN helps us understand how this compound interacts with the enzyme. [] Studies suggest that this compound binds to the catalytic site of PORCN, likely interfering with the binding of its substrates, palmitoleoyl-CoA and Wnt proteins. [] This structural insight is valuable for designing more potent and selective PORCN inhibitors, which could lead to more effective treatments for Wnt-related diseases, including Chagas disease. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)

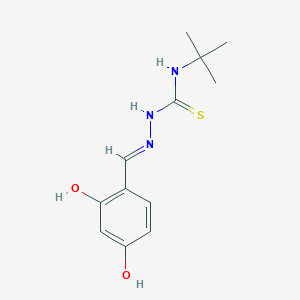
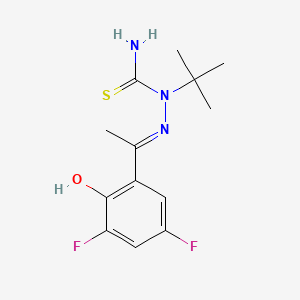
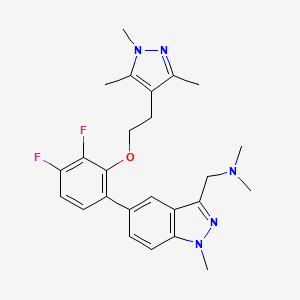
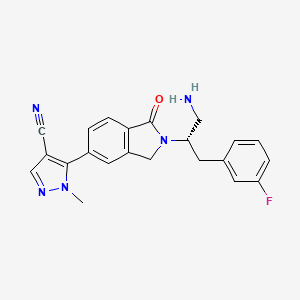
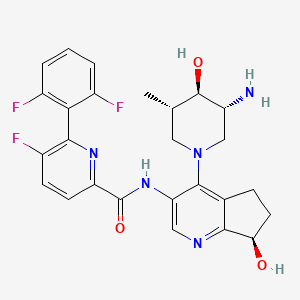
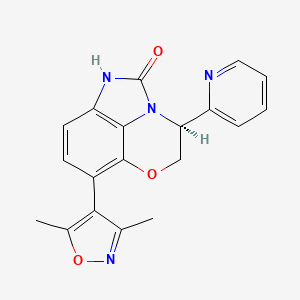
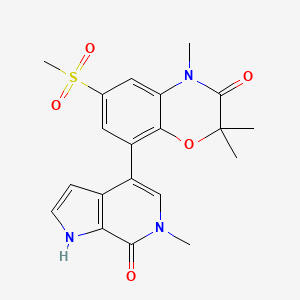
![(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride](/img/structure/B608092.png)
![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)
![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)
